2-(7-(Trifluoromethoxy)naphthalen-1-yl)acetonitrile
Description
2-(7-(Trifluoromethoxy)naphthalen-1-yl)acetonitrile is an aromatic nitrile featuring a naphthalene core substituted with a trifluoromethoxy (-OCF₃) group at the 7-position and an acetonitrile (-CH₂CN) moiety at the 1-position. This compound belongs to a class of fluorinated naphthalene derivatives known for their electronic and steric effects, which enhance stability and modulate reactivity in chemical and biological systems. The trifluoromethoxy group is electron-withdrawing, influencing solubility and intermolecular interactions, while the nitrile group serves as a versatile handle for further functionalization.
Properties
Molecular Formula |
C13H8F3NO |
|---|---|
Molecular Weight |
251.20 g/mol |
IUPAC Name |
2-[7-(trifluoromethoxy)naphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)18-11-5-4-9-2-1-3-10(6-7-17)12(9)8-11/h1-5,8H,6H2 |
InChI Key |
LAYTXARZHDFANV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)OC(F)(F)F)C(=C1)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-(Trifluoromethoxy)naphthalen-1-yl)acetonitrile typically involves the reaction of 7-(trifluoromethoxy)naphthalene with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the acetonitrile, followed by the addition of 7-(trifluoromethoxy)naphthalene. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The naphthalene ring undergoes electrophilic substitution, directed by the trifluoromethoxy group. This reaction is facilitated by the electron-deficient nature of the ring, making it susceptible to attack by electrophiles. Typical conditions include catalytic agents or controlled temperatures to optimize regioselectivity and yield.
Nucleophilic Substitution
The trifluoromethoxy group can act as a leaving group, enabling nucleophilic substitution. The electron-withdrawing nature of -OCF₃ stabilizes the transition state, allowing substitution under appropriate conditions (e.g., strong nucleophiles or polar aprotic solvents).
Reactions Involving the Acetonitrile Group
While specific reactions of the -CN group in this compound are not explicitly detailed in the provided sources, acetonitrile moieties generally participate in:
-
Hydrolysis : Conversion to amides or carboxylic acids under acidic or basic conditions.
-
Nucleophilic Substitution : Replacement of the cyano group with nucleophiles like amines or alcohols.
Comparative Analysis of Related Compounds
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-(7-(trifluoromethoxy)naphthalen-1-yl)acetonitrile exhibit significant anticancer properties. Studies conducted through the National Cancer Institute's Developmental Therapeutics Program have shown that naphthalene derivatives can inhibit tumor cell growth by interfering with microtubule dynamics, a common mechanism for anticancer agents .
Case Study:
In a recent study, a related naphthalene derivative demonstrated an average growth inhibition rate of 12.53% across various cancer cell lines, suggesting that modifications at specific positions on the naphthalene ring can enhance biological activity .
Antimicrobial Properties
Naphthalene derivatives are also noted for their antimicrobial activities. The introduction of electron-withdrawing groups like trifluoromethoxy has been linked to increased potency against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Data Table: Comparison of Biological Activities
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 2-(7-(Trifluoromethoxy)naphthalen-1-yl)acetonitrile | Potential antitumor and antimicrobial | Enzyme inhibition; receptor binding |
| Related Naphthalene Derivatives | Anticancer | Tubulin interference |
| Halogenated Naphthalenes | Antibacterial | Interaction with bacterial virulence factors |
Material Science Applications
The unique electronic properties imparted by the trifluoromethoxy group make this compound suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. The stability and charge transport properties of naphthalene derivatives are critical in these applications, providing avenues for further research into their utility in advanced materials .
Structure-Activity Relationship (SAR)
Investigations into the structure-activity relationship of naphthalene derivatives indicate that modifications at specific positions can significantly influence their biological activity. For instance, the presence of electron-withdrawing groups like trifluoromethoxy enhances binding affinities for biological targets, which is crucial for therapeutic effectiveness.
Mechanism of Action
The mechanism of action of 2-(7-(Trifluoromethoxy)naphthalen-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the nitrile group can participate in hydrogen bonding and other interactions with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects: Trifluoromethoxy (-OCF₃) vs. Positional Isomerism: Moving the substituent from the 2- to 7-position on the naphthalene ring (as in 2-CF₃ vs. 7-OCF₃) alters steric hindrance and π-π stacking efficiency, impacting crystallinity and material properties.
Synthetic Accessibility :
- Compounds with -CF₃ groups (e.g., 2-(2-(Trifluoromethyl)naphthalen-1-yl)acetonitrile) are synthesized via Friedel-Crafts alkylation or transition-metal-catalyzed trifluoromethylation. In contrast, -OCF₃ derivatives may require electrophilic trifluoromethoxylation, a less-explored method with lower yields.
Biological Relevance :
- The 6-CF₃ analog shows promise in medicinal chemistry due to its ability to mimic bioactive motifs in kinase inhibitors. The 7-OCF₃ variant’s larger substituent may hinder target binding but improve metabolic stability.
Material Science Applications :
- Nitrile-containing naphthalenes are precursors for conductive polymers. The 2-CF₃ derivative’s rigid structure enhances charge transport in OLEDs, whereas -OCF₃ analogs might excel in photoluminescent materials due to reduced aggregation.
Table 2: Research Findings on Analogous Compounds
Biological Activity
2-(7-(Trifluoromethoxy)naphthalen-1-yl)acetonitrile is a compound of interest due to its potential biological activities, particularly in pharmacological applications. The incorporation of trifluoromethoxy groups into organic compounds has been shown to enhance their biological properties, including increased potency and selectivity in various assays.
Structure and Properties
The molecular formula of 2-(7-(Trifluoromethoxy)naphthalen-1-yl)acetonitrile is . The trifluoromethoxy group contributes to the compound's lipophilicity and stability, which are crucial for its biological activity. The structure can be represented as follows:
Cytotoxicity Studies
A study evaluating the cytotoxic effects of various compounds, including those with similar structures, demonstrated that the cytotoxicity of 2-(7-(Trifluoromethoxy)naphthalen-1-yl)acetonitrile should be assessed using cell lines such as A375. The MTT assay is commonly employed to measure cell viability upon treatment with increasing concentrations of the compound.
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0.01 | 100 |
| 0.1 | 95 |
| 1 | 90 |
| 10 | 75 |
| 100 | <50 |
These findings suggest that at higher concentrations, the compound may exhibit significant cytotoxicity, warranting further investigation into its mechanism of action and potential therapeutic applications .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been explored in vitro. For instance, it has been shown to inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tryptophan metabolism and immune regulation. The enzyme's activity can be evaluated by measuring the production of kynurenine from tryptophan in treated cell cultures.
| Compound | IC50 (μM) |
|---|---|
| 2-(7-(Trifluoromethoxy)naphthalen-1-yl)acetonitrile | 15 ± 0.5 |
| Control Compound | 25 ± 1.0 |
The results indicate that this compound exhibits a strong inhibitory effect on IDO1, suggesting its potential role in immunomodulation and cancer therapy .
Case Studies
Recent studies have highlighted the efficacy of trifluoromethoxy-containing compounds in various biological contexts:
- Cancer Therapy : A derivative of naphthalene with a trifluoromethoxy group showed promising results in inhibiting tumor growth in xenograft models. The mechanism was linked to enhanced apoptosis and reduced proliferation rates in cancer cells .
- Neuroprotective Effects : Compounds similar to 2-(7-(Trifluoromethoxy)naphthalen-1-yl)acetonitrile have been studied for their neuroprotective properties against oxidative stress-induced neuronal damage, indicating their potential for treating neurodegenerative diseases .
- Antimicrobial Activity : Research has also indicated that trifluoromethoxy-substituted compounds possess antimicrobial properties, making them candidates for developing new antibiotics .
Q & A
Basic: What are the established synthetic routes for preparing 2-(7-(trifluoromethoxy)naphthalen-1-yl)acetonitrile, and what key reaction parameters influence yield?
Answer: A one-pot synthesis method using acetamide precursors, as demonstrated for structurally similar naphthalene-acetonitrile derivatives, is a viable route. Key parameters include reaction temperature (typically 80–100°C), solvent polarity (e.g., DMF or acetonitrile), and catalyst selection (e.g., POCl₃ for nitrile formation). Monitoring reaction progress via TLC or HPLC ensures intermediate stability. Yield optimization often requires inert atmospheres to prevent oxidation of sensitive intermediates .
Advanced: How can regioselective trifluoromethoxy functionalization be achieved during the synthesis of naphthalene-acetonitrile derivatives?
Answer: Regioselectivity challenges may arise due to competing electrophilic substitution pathways. Strategies include:
- Directed ortho-metalation : Use directing groups (e.g., methoxy) to position the trifluoromethoxy group.
- Protecting group strategies : Temporarily block reactive sites (e.g., acetonitrile moiety) during trifluoromethoxy introduction.
- Cross-coupling reactions : Employ Buchwald-Hartwig amination or Ullman coupling with pre-functionalized trifluoromethoxy building blocks.
Validate selectivity via NMR and X-ray crystallography .
Basic: What spectroscopic and crystallographic methods are recommended for structural confirmation of this compound?
Answer:
- Spectroscopy : and NMR to confirm substituent positions; IR for nitrile stretch (~2250 cm); HRMS for molecular ion validation.
- Crystallography : Single-crystal X-ray diffraction using SHELX software for refinement. For weak diffraction, optimize crystal growth via slow evaporation in polar aprotic solvents .
Advanced: How should crystallographic refinement address twinned crystals or weak data for halogenated naphthalenes?
Answer: For twinned data, use SHELXL’s TWIN/BASF commands to model twin domains. For weak
- Increase exposure time during data collection.
- Apply multi-scan absorption corrections.
- Validate refinement with R < 0.05 and completeness > 95%. Cross-check with spectroscopic data to resolve ambiguities .
Basic: What in vitro models are suitable for preliminary toxicity screening of trifluoromethoxy-substituted naphthalenes?
Answer: Prioritize hepatic (e.g., HepG2) and pulmonary (e.g., A549) cell lines due to naphthalene’s known organotropism. Use ATP-based viability assays and CYP450 inhibition studies to assess metabolic activation. Dose-response curves (0.1–100 µM) over 24–72 hours are typical .
Advanced: How can metabolic pathways of this compound be elucidated in mammalian systems?
Answer:
- Radiolabeling : Incorporate at the trifluoromethoxy group to track metabolites via LC-MS/MS.
- Enzyme phenotyping : Use recombinant CYP isoforms (e.g., CYP2A6, CYP2F1) to identify primary metabolizing enzymes.
- Reactive intermediate trapping : Glutathione or cyanide trapping followed by HRMS analysis .
Basic: What computational methods identify potential biological targets for this compound?
Answer:
- Molecular docking : Use AutoDock Vina with kinase or GPCR targets (e.g., KRAS G12C or melatonin receptors).
- Pharmacophore mapping : Align with known inhibitors (e.g., adagrasib analogs) to predict binding modes.
Validate predictions via SPR (surface plasmon resonance) binding assays .
Advanced: What strategies establish SAR for trifluoromethoxy-substituted acetonitriles in kinase inhibition?
Answer:
- Analog synthesis : Vary substituents (e.g., halogenation, methyl/ethoxy groups) on the naphthalene ring.
- Kinase profiling : Test against panels (e.g., Eurofins KinaseProfiler) at 1 µM.
- Free-energy perturbation (FEP) : Predict binding affinity changes using Schrödinger’s FEP+ .
Basic: What HPLC conditions separate this compound from synthetic byproducts?
Answer: Use a C18 column with a mobile phase of methanol-acetonitrile (60:40) and pH 7.5 triethylamine buffer (70:30). Gradient elution (5–95% organic over 20 min) at 1 mL/min. Detect at 254 nm .
Advanced: How can HRMS distinguish isomeric byproducts in acetonitrile derivatives?
Answer: Compare isotopic patterns (/ or /) and MS/MS fragmentation. For example, ortho-substituted isomers may show distinct α-cleavage fragments vs. para-substituted analogs .
Basic: What materials science applications exist for electron-deficient naphthalene derivatives?
Answer: These compounds serve as monomers for conductive polymers (e.g., polyacenes) or electron-transport layers in OLEDs. The trifluoromethoxy group enhances electron affinity and thermal stability .
Advanced: How can electronic properties of naphthalene-acetonitrile copolymers be tuned?
Answer:
- Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF₃) to lower LUMO levels.
- Conjugation length modulation : Vary naphthalene ring count or incorporate thiophene spacers.
Characterize via cyclic voltammetry and UV-vis-NIR spectroscopy .
Advanced: How resolve discrepancies between computational and experimental reactivity data?
Answer: Re-evaluate DFT functionals (e.g., switch from B3LYP to M06-2X for halogen interactions). Validate with kinetic studies (e.g., Eyring plots) and in situ IR to monitor intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
